5-{[ethyl(dimethyl)silyl]methyl}-6-hydroxy-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one
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Overview
Description
5-[(ETHYLDIMETHYLSILYL)METHYL]-6-HYDROXY-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by the presence of a silyl group, a hydroxy group, and a phenylethylsulfanyl group attached to a dihydropyrimidinone core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(ETHYLDIMETHYLSILYL)METHYL]-6-HYDROXY-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and urea. This reaction is catalyzed by an acid and proceeds through the formation of an intermediate, which then undergoes cyclization to form the dihydropyrimidinone core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(ETHYLDIMETHYLSILYL)METHYL]-6-HYDROXY-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.
Scientific Research Applications
5-[(ETHYLDIMETHYLSILYL)METHYL]-6-HYDROXY-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-[(ETHYLDIMETHYLSILYL)METHYL]-6-HYDROXY-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
What sets 5-[(ETHYLDIMETHYLSILYL)METHYL]-6-HYDROXY-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the silyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22N2O3SSi |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
5-[[ethyl(dimethyl)silyl]methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H22N2O3SSi/c1-4-24(2,3)11-13-15(21)18-17(19-16(13)22)23-10-14(20)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H2,18,19,21,22) |
InChI Key |
GWNOJZPNTDFHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)CC1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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